1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(4-methylphenoxy)ethanone is a complex organic compound characterized by its unique structural features that include an azepane ring and a piperidine moiety. This compound is of interest in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities. The molecular formula of this compound is , with a molecular weight of 266.42 g/mol.
The compound can be synthesized through multi-step organic reactions, often involving the reaction of azepane with piperidine derivatives under controlled conditions. Sources indicate that this compound is produced in specialized chemical laboratories and may also be available from chemical suppliers for research purposes.
1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(4-methylphenoxy)ethanone can be classified as an organic compound with potential applications in medicinal chemistry. It belongs to a class of compounds that exhibit various biological activities, including interactions with enzymes and receptors.
The synthesis of 1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(4-methylphenoxy)ethanone typically involves several key steps:
The reaction conditions must be optimized for each step, including temperature, pressure, and reaction time, to maximize yield and minimize side products. Industrial production may utilize automated systems for continuous flow synthesis to enhance efficiency.
The molecular structure of 1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(4-methylphenoxy)ethanone can be represented by its canonical SMILES notation: CC(C)CC(=O)N1CCC(CC1)N2CCCCCC2. The InChI key for this compound is WMXIFDDNDMUTIT-UHFFFAOYSA-N, which provides a unique identifier for database searches.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 266.42 g/mol |
| IUPAC Name | 1-[4-(azepan-1-yl)piperidin-1-yl]-2-(4-methylphenoxy)ethanone |
| InChI | InChI=1S/C16H30N2O/c1-14(2)13-16(19)18-11-7-15(8-12-18)17/h14-15H,3-13H2,1-2H3 |
The compound can undergo several types of chemical reactions:
The specific conditions for these reactions vary:
The mechanism of action for 1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(4-methylphenoxy)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. This compound may modulate their activity, leading to various biological effects, including potential therapeutic applications in drug development .
The physical properties include:
Chemical properties encompass:
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm the identity and purity of the synthesized compound.
1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(4-methylphenoxy)ethanone has several applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Investigated for its biological activity, particularly in enzyme inhibition and receptor binding studies.
Medicine: Explored for potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in producing specialty chemicals and materials due to its unique structural features .
This compound's diverse applications highlight its significance in ongoing research across multiple scientific disciplines.
CAS No.: 152405-02-2
CAS No.: 1246815-51-9
CAS No.:
CAS No.: